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molecular formula C7H8ClFN2 B8519274 4-Chloro-5-fluoro-2-(N-methylaminomethyl)-pyridine CAS No. 139161-29-8

4-Chloro-5-fluoro-2-(N-methylaminomethyl)-pyridine

Cat. No. B8519274
M. Wt: 174.60 g/mol
InChI Key: JJSDJGYCLJPROA-UHFFFAOYSA-N
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Patent
US05726182

Procedure details

4-Chloro-5-fluoro-alpha-bromo-2-picoline (1.37 g, 6.1 mmol), from Step 1 was dissolved in 15 mL of methanol in a pressure tube. Methylamine (3 mL of 40% aqueous solution) was added to the tube and the tube was sealed. The reaction mixture was stirred at ambient temperature for 26 hours and then the solvent was removed under reduced pressure. To the residue was added 50 mL of 10% aqueous sodium carbonate solution and the resultant aqueous mixture was extracted with 3 X 50 mL of methylene chloride. The organic combined extract was dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressur. The residue was dried in vacuo to give 754 mg g (70% yield) of the title compound; MS DCI-NH3M/Z: 175 (M+H)+ base; 1H NMR (CDCl3) d 2.50 (s, 3H), 3.90 (s, 2H), 7.47 (d, 1H), 8.42 (s, 1H).
Name
4-Chloro-5-fluoro-alpha-bromo-2-picoline
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([F:8])=[CH:6][NH:5][C:4](Br)([CH3:9])[CH:3]=1.[CH3:11][NH2:12]>CO>[Cl:1][C:2]1[C:7]([F:8])=[CH:6][N:5]=[C:4]([CH2:9][NH:12][CH3:11])[CH:3]=1

Inputs

Step One
Name
4-Chloro-5-fluoro-alpha-bromo-2-picoline
Quantity
1.37 g
Type
reactant
Smiles
ClC1=CC(NC=C1F)(C)Br
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 26 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the tube was sealed
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added 50 mL of 10% aqueous sodium carbonate solution
EXTRACTION
Type
EXTRACTION
Details
the resultant aqueous mixture was extracted with 3 X 50 mL of methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The organic combined extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressur
CUSTOM
Type
CUSTOM
Details
The residue was dried in vacuo

Outcomes

Product
Details
Reaction Time
26 h
Name
Type
product
Smiles
ClC1=CC(=NC=C1F)CNC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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